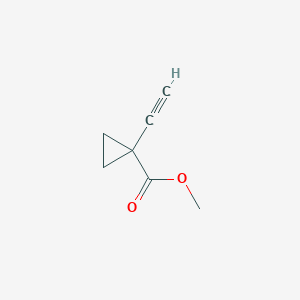

Methyl 1-ethynylcyclopropane-1-carboxylate

Descripción general

Descripción

Methyl 1-ethynylcyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyl 1-ethynylcyclopropane-1-carboxylate is a structural analog of 1-aminocyclopropane-1-carboxylate (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are the ethylene receptors in plants .

Mode of Action

this compound interacts with its targets, the ethylene receptors, in a similar manner to ACC . It has been identified as an agonist of ethylene response in plants . This means it enhances ethylene-related responses in plants, similar to the effects of ACC .

Biochemical Pathways

The compound is involved in the ethylene biosynthetic pathway. Ethylene is a gaseous endogenous phytohormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . The biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC, which is catalyzed by ACC synthase . This compound, being a structural analog of ACC, fits into this pathway and influences the production of ethylene .

Result of Action

this compound triggers enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .

Análisis Bioquímico

Biochemical Properties

Methyl 1-ethynylcyclopropane-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as aminocyclopropane-1-carboxylate synthase (ACC synthase) and aminocyclopropane-1-carboxylate oxidase (ACC oxidase). These enzymes are involved in the biosynthesis of ethylene, a crucial plant hormone. This compound acts as a substrate analog, influencing the activity of these enzymes and thereby modulating ethylene production .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In plant cells, it has been observed to enhance ethylene-related responses, such as restrained root elongation, increased root hair number, and accelerated ripening of postharvest fruits . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate ethylene biosynthesis genes further underscores its influence on cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist of ethylene response by competitively binding to ACC oxidase, thereby enhancing ethylene production . This binding interaction leads to the activation of downstream signaling pathways and changes in gene expression, ultimately resulting in the observed cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be a stable compound with consistent bioactivity over extended periods . Long-term studies have shown that its effects on cellular function, such as ethylene production and gene expression, remain sustained, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated a dose-dependent response, with higher concentrations leading to more pronounced effects on ethylene production and related cellular processes . At very high doses, there may be toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to ethylene biosynthesis. It interacts with enzymes such as ACC synthase and ACC oxidase, which are key players in the conversion of S-adenosyl-L-methionine to ethylene . This interaction influences metabolic flux and metabolite levels, thereby modulating the overall ethylene biosynthesis pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution pattern is crucial for its role in modulating ethylene production and related cellular processes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol, where it interacts with enzymes involved in ethylene biosynthesis . This localization is essential for its activity, as it ensures proximity to its target enzymes and facilitates efficient modulation of ethylene production . Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments .

Actividad Biológica

Methyl 1-ethynylcyclopropane-1-carboxylate (MECC) is a compound that has garnered attention for its biological activity, particularly in relation to plant physiology and hormone regulation. This article delves into the biochemical properties, mechanisms of action, and relevant research findings associated with MECC.

Overview of this compound

- Molecular Formula : CHO

- Molecular Weight : 124.14 g/mol

- CAS Number : 1423705-50-3

- Purity : Typically around 95%

MECC acts as a structural analog of 1-aminocyclopropane-1-carboxylate (ACC), which is a precursor to ethylene, a crucial plant hormone involved in various developmental processes.

Target Interaction

MECC primarily interacts with ethylene receptors, mimicking the action of ACC. This interaction influences the ethylene biosynthetic pathway, leading to enhanced ethylene-related physiological responses in plants.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Ethylene Biosynthesis : MECC acts as a substrate analog for enzymes such as ACC synthase and ACC oxidase, facilitating the conversion of S-adenosyl-L-methionine to ethylene.

- Regulation of Plant Responses : Through its action on ethylene receptors, MECC modulates responses such as root elongation and fruit ripening.

Cellular Effects

MECC has been shown to significantly impact various cellular processes:

- Enhanced Ethylene Responses : In plant cells, MECC promotes responses like increased root hair formation and accelerated ripening of fruits.

- Dose-Dependent Effects : Studies indicate that the biological effects of MECC are dose-dependent, with higher concentrations yielding more pronounced physiological changes.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of MECC:

-

Ethylene Production Enhancement :

- A study demonstrated that MECC enhances ethylene production in tomato plants, leading to improved fruit quality and shelf life.

-

Inhibition of Viral Replication :

- Certain isomers of compounds related to MECC have shown potential in inhibiting Epstein-Barr virus replication, suggesting broader antiviral properties.

- Cellular Interaction Studies :

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| MECC | Enhances ethylene production; promotes fruit ripening | Agonist for ACC oxidase; interacts with ethylene receptors |

| ACC | Precursor to ethylene; regulates plant growth | Direct substrate for ACC oxidase; initiates ethylene signaling |

| Ethylene | Regulates diverse plant processes including senescence and stress responses | Gaseous hormone acting through specific receptors |

Propiedades

IUPAC Name |

methyl 1-ethynylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-3-7(4-5-7)6(8)9-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQDMDGANKZKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.